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Compound of Interest

Compound Name: 1-Benzylpiperidine

Cat. No.: B1218667

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine (N-BP), a secondary amine featuring a piperidine ring N-substituted with a
benzyl group, stands as a cornerstone in medicinal chemistry and organic synthesis.[1] Its
unique structural attributes, including a basic nitrogen atom and a hydrophobic benzyl moiety,
render it a privileged scaffold in the design of novel therapeutic agents.[2][3] This technical
guide provides a comprehensive overview of 1-benzylpiperidine as a synthetic building block,
detailing its physicochemical properties, synthesis, and diverse reactions. Furthermore, it
explores its critical role in the development of pharmaceuticals targeting a wide range of
diseases, from neurological disorders to cancer. This document is intended to serve as a
valuable resource for researchers and professionals engaged in drug discovery and
development, offering detailed experimental protocols and a summary of key quantitative data
to facilitate further innovation.

Physicochemical and Spectroscopic Properties

1-Benzylpiperidine is a colorless to slightly yellow clear liquid under standard conditions.[1] Its
fundamental properties are summarized in the table below, compiled from various sources.
This data is crucial for its handling, characterization, and application in synthetic chemistry.
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Property Value Reference

Molecular Formula C12H17N [1114]

Molecular Weight 175.27 g/mol [1][4]

CAS Number 2905-56-8 [1114]
Colorless to slightly yellow

Appearance o [1]
clear liquid

- , 66 °C / 0.5 mmHg; 120-123 °C

Boiling Point [11[5]
/9 mmHg

Melting Point 178-179 °C [5]

Density 0.95 - 0.96 g/cm3 [1][5]

Refractive Index (n20D) 153 [1]

pKa 9.02+£0.10 [5]

Water Solubility Insoluble [5]

Spectroscopic data is essential for the identification and structural elucidation of 1-

benzylpiperidine and its derivatives.
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Spectroscopic Data

Key Features Reference

1H NMR (400 MHz, DMSO)

5 =7.32-7.28 (m, 4H), 7.24-
7.20 (m, 3H), 3.24 (s, 1H), 2.29  [6]
(s, 1H)

13C NMR (100 MHz, DMSO)

0 =138.63, 129.35, 128.19,
126.94, 77.55, 77.23, 76.91,
72.72,64.02, 54.59, 26.08,
24.51

IR Spectra

Vapor phase IR spectra

available.

Mass Spectrometry (GC-MS)

Available through NIST Mass

Spectrometry Data Center.

Synthesis of 1-Benzylpiperidine

The synthesis of 1-benzylpiperidine can be achieved through several routes, with the most

common being the N-alkylation of piperidine with a benzyl halide.

N-Alkylation of Piperidine

A prevalent method involves the reaction of piperidine with benzyl chloride.[7] This

straightforward approach provides a high yield of the desired product.
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Piperidine Benzyl Chloride Base (e.g., K2COs)

—

N-Alkylation

1-Benzylpiperidine
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Fig. 1: Synthetic scheme for N-alkylation of piperidine.

Experimental Protocol: N-Alkylation of Piperidine with Benzyl Chloride
o Materials: Piperidine, benzyl chloride, potassium carbonate (K2COs), absolute ethanol.
e Procedure:

o In a round-bottom flask, dissolve piperazine hexahydrate (0.125 mole) in absolute ethanol
(50 ml) by warming to 65°C.[7]

o Add piperazine dihydrochloride monohydrate (0.125 mole) to the solution and continue
warming and swirling until dissolved.[7]

o While maintaining the temperature at 65°C, add recently distilled benzyl chloride (0.125
mole) dropwise over 5 minutes with vigorous stirring.[7]

o Continue stirring the reaction mixture at 65°C for an additional 25 minutes.[7] The product
will begin to precipitate as white needles.[7]

o Cool the mixture in an ice bath for 30 minutes to complete precipitation.[7]
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Collect the crystals by suction filtration and wash with ice-cold absolute ethanol.[7]

To isolate the free base, the resulting dihydrochloride salt is dissolved in water, made
alkaline (pH > 12) with 5N sodium hydroxide, and then extracted with chloroform.[7]

The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent
is removed under reduced pressure to yield the crude product.[7]

Purify the resulting oil by distillation under reduced pressure to obtain pure 1-
benzylpiperidine.[7]

Reductive Amination

An alternative, eco-friendly approach is the reductive alkylation of benzaldehyde with

piperidine. This method often utilizes a catalyst, such as platinum nanowires, and a reducing

agent.

Experimental Protocol: Reductive Amination of Benzaldehyde with Piperidine

o Materials: Benzaldehyde (5 mmol), piperidine (5.5 mmol), ethanol (10 mL), Pt/C (20%)
catalyst (24.5 mq).[6]

e Procedure:

o

Combine benzaldehyde, piperidine, and ethanol in a reaction vessel.

Add the Pt/C catalyst to the mixture.

The reaction is carried out under a hydrogen atmosphere (pressure and temperature
conditions may vary depending on the specific literature procedure).

Upon completion, the catalyst is filtered off, and the solvent is evaporated.

The residue is then purified, typically by column chromatography, to yield 1-
benzylpiperidine.

1-Benzylpiperidine in Organic Synthesis
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1-Benzylpiperidine serves as a versatile intermediate for the synthesis of a wide array of more
complex molecules, particularly those with pharmacological relevance.[1] The benzyl group can
act as a protecting group for the piperidine nitrogen, which can be removed later in a synthetic
seqguence, or it can be an integral part of the final molecule's pharmacophore.

Synthesis of Substituted Piperidines

The piperidine ring of 1-benzylpiperidine can be further functionalized at various positions. For
example, 1-benzyl-4-piperidone is a key starting material for the synthesis of 4-arylpiperidines
via reactions like the Shapiro reaction followed by cross-coupling.[8]
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Fig. 2: Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone.

Synthesis of 1-Benzylpiperidine-4-carboxaldehyde

1-Benzylpiperidine-4-carboxaldehyde is a crucial intermediate in the synthesis of the anti-
Alzheimer's drug Donepezil (E2020).[9] One method for its preparation involves the oxidation of
(1-benzyl-4-piperidyl)methanol.[9]

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1218667?utm_src=pdf-body-img
https://www.benchchem.com/product/b1218667?utm_src=pdf-body
https://www.benchchem.com/product/b1218667?utm_src=pdf-body
https://patents.google.com/patent/CN102079720B/en
https://patents.google.com/patent/CN102079720B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Oxidation of (1-Benzyl-4-piperidyl)methanol

e Materials: (1-Benzyl-4-piperidyl)methanol, 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO),
sodium periodate, sodium bromide, dichloromethane.[9]

e Procedure:
o (1-Benzyl-4-piperidyl)methanol is used as the starting material.[9]
o The oxidation is carried out in a solvent such as dichloromethane.[9]
o The oxidizing system consists of TEMPO, sodium periodate, and sodium bromide.[9]

o The reaction is typically run at a temperature between 0 °C and 40 °C, with a preferred
range of 20 °C to 25 °C.[9]

o The reaction time can vary from 5 to 12 hours.[9]
o The molar ratio of the reagents is crucial for optimal yield and purity.[9]

o Upon completion, the product, 1-benzylpiperidine-4-carboxaldehyde, is isolated. The
method is reported to yield a product of high purity that can be used directly in subsequent
steps without further purification.[9]

Applications in Drug Discovery and Development

The N-benzylpiperidine motif is a common feature in numerous approved drugs and clinical
candidates due to its ability to engage in crucial cation-Tt interactions with target proteins and to
allow for stereochemical optimization of potency and toxicity.[3][10]

Neurological Disorders

Derivatives of 1-benzylpiperidine are extensively explored for their potential in treating
neurological conditions.[1]

o Alzheimer's Disease: The N-benzylpiperidine moiety is a key component of Donepezil, a
potent acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.
[10][11] Research continues to explore novel 1-benzylpiperidine derivatives as dual-target
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inhibitors of both AChE and the serotonin transporter (SERT) to address both cognitive and
depressive symptoms of the disease.[11]

o Sigma Receptor Ligands: 1-Aralkyl-4-benzylpiperidine derivatives have shown high affinity
for o1 receptors, which are implicated in various central nervous system disorders.[12]

Analgesics

The 1-benzylpiperidine scaffold is fundamental to potent opioid analgesics like fentanyl.[2]
Modifications to the N-benzyl group and substitutions at the 4-position of the piperidine ring are
used to fine-tune the affinity and selectivity for different opioid receptors.[2]

Other Therapeutic Areas

» Antiviral Agents: N-benzyl-4,4-disubstituted piperidines have been identified as promising
fusion inhibitors for the influenza virus.[2]

» Anticancer Agents: Piperidine moieties are frequently incorporated into the design of
anticancer drugs.[13]

» Enzyme Inhibition: Benzylpiperidine and benzylpiperazine derivatives have been developed
as reversible monoacylglycerol lipase (MAGL) inhibitors, which have therapeutic potential.
[14]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 1-benzylpiperidine derivatives is crucial
for rational drug design.[2]

» Substitutions on the N-Benzyl Group: Altering the phenyl ring of the benzyl group can
significantly impact biological activity. For instance, electron-withdrawing groups like
halogens at the para position can enhance binding affinity and potency for certain targets.[2]

» Modifications at the Piperidine Ring: The 4-position of the piperidine ring is a common site for
introducing diverse functional groups to modulate activity and selectivity.[2]
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Fig. 3: Key structural features influencing biological activity.

Conclusion

1-Benzylpiperidine has firmly established itself as a versatile and valuable building block in
the realm of organic synthesis and medicinal chemistry. Its structural simplicity, coupled with
the ability to introduce a wide range of functional groups, has led to the development of
numerous biologically active compounds. From its central role in established drugs like
Donepezil to its continuous exploration in the design of novel therapeutics for a multitude of
diseases, the 1-benzylpiperidine scaffold continues to be a focal point of research. The
detailed synthetic protocols and structure-activity relationship insights provided in this guide
aim to empower researchers to further harness the potential of this remarkable molecule in the
ongoing quest for new and improved medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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